Isoform Selectivity vs. LY2874455
Fgfr4-IN-10 demonstrates a high degree of selectivity for FGFR4, with no observed inhibition of FGFR1, FGFR2, or FGFR3 at the tested concentrations [1]. In contrast, the pan-FGFR inhibitor LY2874455 potently inhibits all four isoforms, with IC50 values ranging from 2.6 nM to 6.4 nM . This fundamental difference in selectivity profiles is a critical differentiator for researchers aiming to dissect FGFR4-specific biology without confounding off-target activity on other FGFR family members.
| Evidence Dimension | Isoform Selectivity Profile (Biochemical IC50) |
|---|---|
| Target Compound Data | FGFR4: 70.7 nM; FGFR1/2/3: No Inhibition |
| Comparator Or Baseline | LY2874455: FGFR1=2.8 nM, FGFR2=2.6 nM, FGFR3=6.4 nM, FGFR4=6 nM |
| Quantified Difference | Fgfr4-IN-10 is selective for FGFR4, whereas LY2874455 is a potent pan-inhibitor of FGFR1-4. |
| Conditions | In vitro biochemical kinase assays. |
Why This Matters
Procurement of Fgfr4-IN-10 over a pan-FGFR inhibitor is essential for experiments requiring unambiguous FGFR4-specific readouts.
- [1] TargetMol. (n.d.). FGFR4-IN-10 (compound 5a) product page. Retrieved April 22, 2026. View Source
